molecular formula C11H11BrN2O B12621733 4-Bromo-7-ethyl-6-methoxycinnoline CAS No. 947691-64-7

4-Bromo-7-ethyl-6-methoxycinnoline

Cat. No.: B12621733
CAS No.: 947691-64-7
M. Wt: 267.12 g/mol
InChI Key: PSOZLNVHUKOJKD-UHFFFAOYSA-N
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Description

4-Bromo-7-ethyl-6-methoxycinnoline is a chemical compound with the molecular formula C11H11BrN2O. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 7th position, and a methoxy group at the 6th position on the cinnoline ring. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-ethyl-6-methoxycinnoline typically involves the bromination of 7-ethyl-6-methoxycinnoline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction mixture is usually heated to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-ethyl-6-methoxycinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amino group would yield 4-amino-7-ethyl-6-methoxycinnoline, while oxidation of the ethyl group could produce 4-bromo-7-carboxy-6-methoxycinnoline .

Scientific Research Applications

4-Bromo-7-ethyl-6-methoxycinnoline is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Bromo-7-ethyl-6-methoxycinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use. The exact pathways involved vary based on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-ethyl-6-methoxycinnoline is unique due to the combination of the bromine atom, ethyl group, and methoxy group on the cinnoline ring. This specific arrangement imparts distinct chemical properties, making it valuable for various research and industrial applications .

Properties

CAS No.

947691-64-7

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-bromo-7-ethyl-6-methoxycinnoline

InChI

InChI=1S/C11H11BrN2O/c1-3-7-4-10-8(5-11(7)15-2)9(12)6-13-14-10/h4-6H,3H2,1-2H3

InChI Key

PSOZLNVHUKOJKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)C(=CN=N2)Br

Origin of Product

United States

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